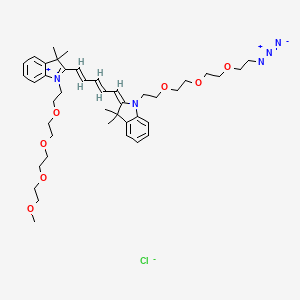
N-(m-PEG4)-N'-(azide-PEG3)-Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 is a PEG derivative containing a cyanine dye with excitation/emission maximum 649/667 nm as well as an azide group, which enables Click Chemistry. The hydrophilic PEG spacer increases solubility in aqueous media.
Applications De Recherche Scientifique
Bioconjugation and Click Chemistry
Overview:
The azide group in N-(m-PEG4)-N'-(azide-PEG3)-Cy5 facilitates copper-free click chemistry, specifically strain-promoted alkyne-azide cycloaddition (SPAAC). This reaction allows for the efficient labeling of biomolecules without the toxicity associated with copper catalysts, making it suitable for live-cell imaging and other sensitive biological applications.
Key Features:
- Stable Triazole Linkages: The reaction between azide and alkyne forms stable triazole linkages, which are beneficial for maintaining the integrity of biological systems during imaging studies.
- Hydrophilicity: The PEG linker enhances solubility in aqueous environments, improving the compound's compatibility with biological samples.
Applications:
- Protein Labeling: this compound is widely used for labeling proteins in various assays, enabling visualization through fluorescence microscopy.
- Nucleic Acid Detection: Its fluorescent properties make it suitable for detecting nucleic acids in techniques such as quantitative PCR and fluorescence in situ hybridization (FISH).
Imaging Techniques
Fluorescence Microscopy:
The excitation/emission maxima of Cy5 at approximately 649/667 nm make this compound ideal for fluorescence microscopy applications. It can be used to visualize cellular structures and processes in real-time.
Case Study:
In a study involving live-cell imaging, researchers utilized this compound to track the localization of specific proteins within cells. The results demonstrated high specificity and minimal background fluorescence, confirming its utility in dynamic cellular studies .
Drug Delivery Systems
Overview:
The incorporation of this compound into drug delivery systems enhances the targeting and efficacy of therapeutic agents. By conjugating drugs to this compound, researchers can achieve targeted delivery to specific tissues or cells.
Applications:
- Antibody-Drug Conjugates (ADCs): The compound can be used to create ADCs that selectively deliver cytotoxic agents to cancer cells while minimizing off-target effects.
- RNA Delivery: Its properties facilitate the development of targeted RNA delivery agents, enhancing the stability and bioavailability of therapeutic RNA molecules.
Propriétés
Formule moléculaire |
C42H60ClN5O7 |
|---|---|
Poids moléculaire |
782.42 |
Nom IUPAC |
(2E)-1-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-[1-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethyl]-3,3-dimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-3,3-dimethylindole;chloride |
InChI |
InChI=1S/C42H60N5O7.ClH/c1-41(2)35-13-9-11-15-37(35)46(20-23-50-28-31-53-30-27-49-22-19-44-45-43)39(41)17-7-6-8-18-40-42(3,4)36-14-10-12-16-38(36)47(40)21-24-51-29-32-54-34-33-52-26-25-48-5;/h6-18H,19-34H2,1-5H3;1H/q+1;/p-1 |
Clé InChI |
PVVXUYTUWFXSAS-UHFFFAOYSA-M |
SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCN=[N+]=[N-])(C)C)CCOCCOCCOCCOC)C.[Cl-] |
Apparence |
Solid powder |
Pureté |
>97% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO, DMF, DCM, Water |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
N-(m-PEG4)-N'-(azide-PEG3)-Cy5 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















